N-(6-Chloropyridazin-3-yl)pivalamide
Description
N-(6-Chloropyridazin-3-yl)pivalamide (CAS: 147362-88-7) is a pyridazine derivative functionalized with a pivalamide group at the 3-position and a chlorine atom at the 6-position. Its molecular formula is C₁₀H₁₂ClN₃O, with a molecular weight of 227.69 g/mol (inferred from analogs in ). This compound is part of a broader class of pyridazine and pyridine derivatives, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. Its structural uniqueness lies in the pyridazine ring system, which differs from pyridine in having two adjacent nitrogen atoms, altering electronic properties and reactivity .
Properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2,3)8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJOBCNIMHAKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447690 | |
| Record name | Propanamide, N-(6-chloro-3-pyridazinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147362-88-7 | |
| Record name | N-(6-Chloro-3-pyridazinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147362-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(6-chloro-3-pyridazinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Reactions Analysis
N-(6-Chloropyridazin-3-yl)pivalamide undergoes various chemical reactions, including nucleophilic substitution and electrophilic reactions. Common reagents used in these reactions include electrophilic compounds and solvents that facilitate the formation of pivalamide derivatives. Major products formed from these reactions often exhibit potential antibacterial properties.
Scientific Research Applications
N-(6-Chloropyridazin-3-yl)pivalamide has been studied for its reactions with various electrophilic compounds, demonstrating strong nucleophilic behavior. It has shown potential in developing new antibacterial agents due to its high inhibition activity against certain bacteria. Additionally, research has focused on its catalytic properties, such as Rhodium (III)-catalyzed direct C-H amination reactions. In drug discovery, derivatives of this compound have shown significant potential in cystic fibrosis therapy.
Mechanism of Action
The mechanism of action of N-(6-Chloropyridazin-3-yl)pivalamide involves its interaction with molecular targets through nucleophilic substitution reactions. The compound’s structure allows it to form stable derivatives that can inhibit bacterial growth or catalyze specific chemical reactions. The exact molecular pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acylated Pyridazine Derivatives
(a) N-(6-Chloro-5-methylpyridazin-3-yl)pivalamide (CAS: 2452465-32-4)
- Molecular Formula : C₁₀H₁₄ClN₃O
- Molecular Weight : 227.69 g/mol
- This modification may influence binding affinity in biological targets compared to the parent compound .
(b) N-(6-Chloropyridazin-3-yl)acetamide (CAS: 66346-88-1)
- Molecular Formula : C₆H₆ClN₃O
- Molecular Weight : 199.64 g/mol
- Key Differences : Replacement of the pivaloyl group with a smaller acetyl group reduces steric hindrance and molecular weight, likely improving solubility but decreasing metabolic stability .
(c) N-(6-Chloropyridazin-3-yl)propionamide (CAS: 868948-11-2)
Table 1: Comparison of Pyridazine-Based Analogs
| Compound | CAS | Molecular Weight | Substituent (R) | Key Property Differences |
|---|---|---|---|---|
| N-(6-Chloropyridazin-3-yl)pivalamide | 147362-88-7 | 227.69 | Pivaloyl (C(CH₃)₃) | High steric bulk, metabolic stability |
| N-(6-Chloro-5-methylpyridazin-3-yl)pivalamide | 2452465-32-4 | 227.69 | 5-Methyl + pivaloyl | Increased lipophilicity |
| N-(6-Chloropyridazin-3-yl)acetamide | 66346-88-1 | 199.64 | Acetyl (COCH₃) | Improved solubility, lower stability |
| N-(6-Chloropyridazin-3-yl)propionamide | 868948-11-2 | 213.66 | Propionyl (COCH₂CH₃) | Balanced properties |
Pyridine-Based Pivalamide Analogs
Pyridine derivatives with pivalamide groups exhibit distinct reactivity due to the single nitrogen atom in the aromatic ring. Examples include:
(a) N-(6-Chloropyridin-2-yl)pivalamide (CAS: 86847-84-9)
- Molecular Formula : C₁₀H₁₃ClN₂O
- Molecular Weight : 228.68 g/mol
(b) N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS: 1142191-76-1)
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
- Key Differences : A formyl group at the 6-position introduces electrophilic reactivity, enabling further functionalization (e.g., condensation reactions) .
(c) N-(6-Allyl-2-chloropyridin-3-yl)pivalamide (CAS: 1142191-77-2)
Table 2: Pyridine-Based Pivalamide Derivatives
| Compound | CAS | Molecular Weight | Substituents | Applications |
|---|---|---|---|---|
| N-(6-Chloropyridin-2-yl)pivalamide | 86847-84-9 | 228.68 | Chlorine at 6-position | Intermediate in drug synthesis |
| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | 1142191-76-1 | 240.69 | Formyl at 6-position | Electrophilic functionalization |
| N-(6-Allyl-2-chloropyridin-3-yl)pivalamide | 1142191-77-2 | 252.74 | Allyl at 6-position | Cross-coupling reactions |
Biological Activity
N-(6-Chloropyridazin-3-yl)pivalamide is a chemical compound characterized by its unique structure, which includes a chlorinated pyridazine ring and a pivalamide moiety. Its molecular formula is C₉H₁₂ClN₃O, and it has potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated pyridazine ring at the 6-position and a pivalamide group, contributing to its distinctive chemical properties. The presence of the chlorine atom enhances its reactivity, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₃O |
| CAS Number | 147362-88-7 |
| Molecular Weight | 201.66 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzyme activity or interfering with cellular processes. The hydroxyiminoformamide group can form hydrogen bonds with biological molecules, while the chloropyridazine ring may interact with nucleic acids or proteins.
Biological Activity and Therapeutic Potential
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by inhibiting enzymes involved in bacterial cell wall synthesis. This suggests its potential use as an antimicrobial agent.
- Enzyme Inhibition : Interaction studies are essential for understanding how this compound binds to specific enzymes or receptors, which could reveal its efficacy in treating various diseases. The binding affinity and inhibition potency against particular targets are areas of ongoing research.
- Pharmacological Applications : Due to its structural characteristics, this compound could serve as a lead compound for developing new pharmaceuticals targeting specific diseases. Its unique structure may allow it to be modified for enhanced biological activity or selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
